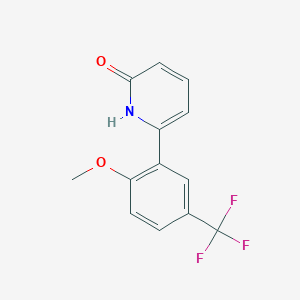
3-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% (3-(2-DMS-P)-2-HOP) is a reagent used in organic synthesis and laboratory experiments. It is an effective and efficient reagent for the synthesis of organic compounds and has a variety of applications in the field of scientific research. It is a colorless to pale yellow crystalline solid with a molecular weight of 199.24 g/mol and a melting point of 93-95 °C. It is soluble in water, ethanol, and acetonitrile and is stable under normal laboratory conditions.
Wissenschaftliche Forschungsanwendungen
3-(2-DMS-P)-2-HOP has been widely used in the field of scientific research due to its high reactivity and stability. It is used as a reagent in the synthesis of various organic compounds, such as amines, amides, and peptides. It is also used as a catalyst in the synthesis of polymers, such as polyamides and polyesters. It has been used in the synthesis of drugs, such as anti-cancer agents, antibiotics, and anti-inflammatory agents. In addition, it has been used in the synthesis of dyes and pigments, as well as in the synthesis of fluorescent probes and imaging agents.
Wirkmechanismus
3-(2-DMS-P)-2-HOP acts as an electrophile in the reaction with nucleophiles, such as amines and amides. The reaction involves the formation of a covalent bond between the electrophile and the nucleophile. The reaction is reversible, and the product can be isolated by precipitation or filtration.
Biochemical and Physiological Effects
3-(2-DMS-P)-2-HOP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to have anti-oxidant and anti-apoptotic effects. In addition, it has been shown to have anti-tumor and anti-viral effects.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2-DMS-P)-2-HOP is a highly reactive and stable reagent, which makes it an ideal reagent for the synthesis of organic compounds in the laboratory. It is also a relatively inexpensive reagent, which makes it a cost-effective option for laboratory experiments. However, it is important to note that it is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of 3-(2-DMS-P)-2-HOP are still being explored. Future research could focus on the development of more efficient synthesis methods for the reagent, as well as the development of new applications. Additionally, further research could be conducted on the biochemical and physiological effects of the reagent, as well as its potential toxicity. Finally, research could be conducted on the potential use of the reagent in the development of new drugs and other compounds.
Synthesemethoden
3-(2-DMS-P)-2-HOP can be synthesized by the reaction of 2-hydroxypyridine with 2-N,N-dimethylsulfamoylphenylchloride in the presence of a base, such as sodium hydroxide. The reaction is carried out in an organic solvent, such as ethanol or acetonitrile, at a temperature of 80-90 °C. The reaction is complete after several hours and the product is isolated by precipitation or filtration.
Eigenschaften
IUPAC Name |
N,N-dimethyl-2-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-8-4-3-6-10(12)11-7-5-9-14-13(11)16/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPCACQPTXMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














